![molecular formula C9H15NO2 B081071 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 13595-17-0](/img/structure/B81071.png)

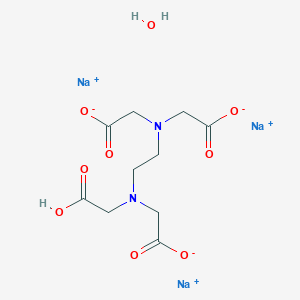

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid

Übersicht

Beschreibung

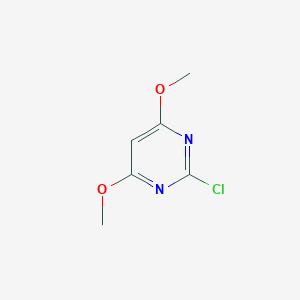

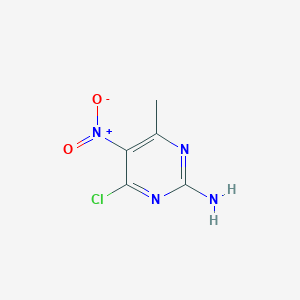

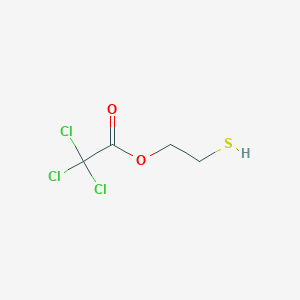

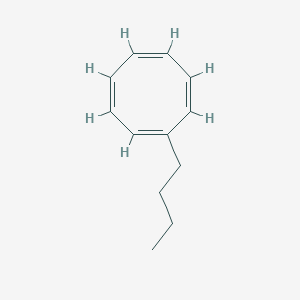

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid is a compound of interest in the field of medicinal chemistry and organic synthesis. It is known for its unique bicyclic structure and potential in creating diverse molecular scaffolds.

Synthesis Analysis

- The synthesis of related 3-aminobicyclo[3.2.1]octane-3-carboxylic acids was explored by Christensen et al. (1983), focusing on the specificity to the Na+-independent membrane transport system (Christensen et al., 1983).

- Milbeo et al. (2021) discussed the synthesis and applications of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid, a related compound, highlighting its role in foldamer science and asymmetric synthesis (Milbeo et al., 2021).

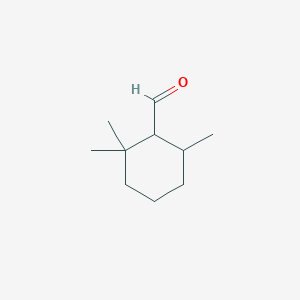

Molecular Structure Analysis

- A study on 4-aza-1-azoniabicyclo[2.2.2]octane provides insights into the molecular structure of similar bicyclic compounds, focusing on hydrogen bonding and molecular interactions (Arman et al., 2011).

Chemical Reactions and Properties

- Palkó et al. (2013) synthesized various enantiomers of aminobicyclo[2.2.2]octane derivatives, providing insights into the chemical reactions and properties of these bicyclic compounds (Palkó et al., 2013).

Physical Properties Analysis

- The study by Exner and Böhm (2002) on the effects of substituents in 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids offers an understanding of the physical properties of such compounds (Exner & Böhm, 2002).

Chemical Properties Analysis

- Research on the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids by Guarna et al. (1999) presents valuable insights into the chemical properties of bicyclic compounds similar to 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (Guarna et al., 1999).

Wissenschaftliche Forschungsanwendungen

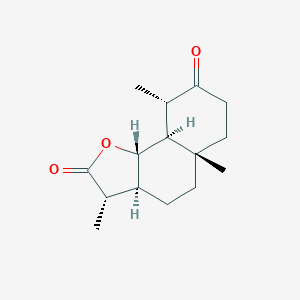

Anticancer Chemotherapeutics

- Scientific Field : Medicinal Chemistry

- Application Summary : The bicyclo [3.3.1]nonane moiety, which is similar in structure to 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, is predominant in many biologically active natural products. Many derivatives of this structure are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

- Methods of Application : The review article discusses several synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .

- Results or Outcomes : The article does not provide specific results or outcomes for the use of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid in anticancer applications .

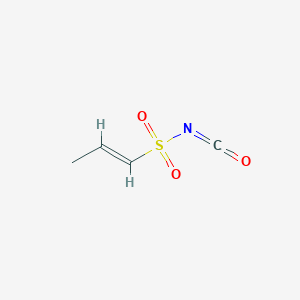

Antiviral Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : Dihydroxylated derivatives of 4-aminobicyclo [2.2.2]octane-1-carboxylic acid have been used as scaffolds for antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes for the use of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid in antiviral applications .

Chiral Auxiliaries

- Scientific Field : Organic Chemistry

- Application Summary : 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives have been used as chiral auxiliaries in the synthesis of hybrid oligomers .

- Methods of Application : The source mentions the combination of ABOC and proteinogenic α- amino acids (α-AAs), first with a 1:1 alternation of α-AA/(S)-ABOC residues, and then by decreasing the ABOC content, with 2:1 and 3:1 alternations .

- Results or Outcomes : The source mentions a chain-length-dependent conformational polymorphism between the 9/11- and a wider 18/16-helix in solution .

Oil Sands Process-Affected Water (OSPW) Treatment

- Scientific Field : Environmental Chemistry

- Application Summary : Bicyclic acids, which are structurally similar to 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, have been reported to be the major naphthenic acids in oil sands process-affected water (OSPW) .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes for the use of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid in OSPW treatment .

Synthesis of Hybrid Oligomers

- Scientific Field : Organic Chemistry

- Application Summary : 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives have been used as chiral auxiliaries in the synthesis of hybrid oligomers .

- Methods of Application : The source mentions the combination of ABOC and proteinogenic α- amino acids (α-AAs), first with a 1:1 alternation of α-AA/(S)-ABOC residues, and then by decreasing the ABOC content, with 2:1 and 3:1 alternations .

- Results or Outcomes : The source mentions a chain-length-dependent conformational polymorphism between the 9/11- and a wider 18/16-helix in solution .

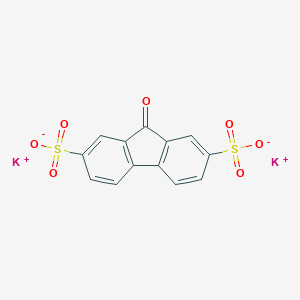

Transparent Metal–Organic Frameworks

- Scientific Field : Material Chemistry

- Application Summary : Bicyclo [2.2.2]octane-1,4-dicarboxylic acid, which is structurally similar to 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, has been used in the preparation of transparent metal–organic frameworks (MOFs). These MOFs represent a unique opportunity due to their tunable pore size .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The source does not provide specific results or outcomes for the use of 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid in the preparation of transparent MOFs .

Safety And Hazards

When handling 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Eigenschaften

IUPAC Name |

4-aminobicyclo[2.2.2]octane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-9-4-1-8(2-5-9,3-6-9)7(11)12/h1-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNWSEKOBRDGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(CC2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159601 | |

| Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid | |

CAS RN |

13595-17-0 | |

| Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobicyclo(2,2,2)octane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)